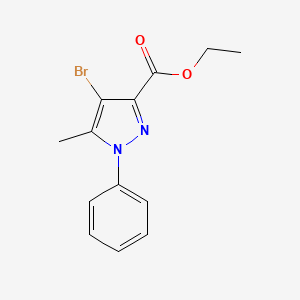

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

カタログ番号 B1328674

CAS番号:

1171535-98-0

分子量: 309.16 g/mol

InChIキー: VBUCVTTXWYINIB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C13H13BrN2O2 and a molecular weight of 309.16 .

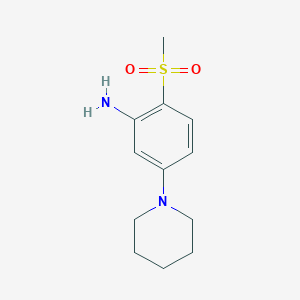

Molecular Structure Analysis

The molecular structure of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .Physical And Chemical Properties Analysis

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a cream color solid with a melting point of 48-54 °C . It has a molecular weight of 309.16 g/mol .科学的研究の応用

- Field : Pharmaceutical Research

- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

- Field : Chemistry

- Application : Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Methods : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

- Results : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Neuroprotection and Anti-neuroinflammatory Agents

Synthesis and Properties of Pyrazoles

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Field : Organic Chemistry

- Application : A variety of methods have been developed for the synthesis of pyrazoles, which are important building blocks in organic synthesis .

- Methods : These methods include [3+2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

- Results : These methods provide a broad range of pyrazole derivatives with diverse and valuable synthetical, biological, and photophysical properties .

Catalytic Protodeboronation of Pinacol Boronic Esters

Synthesis of Pyrazoles

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Field : Organic Chemistry

- Application : A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t -BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .

- Methods : Subsequent quenching with strong acids such as TFA is essential to achieve good yields .

- Results : This method provides a broad range of pyrazole derivatives .

Catalytic Protodeboronation of Pinacol Boronic Esters

Regioselective Synthesis of Pyrazoles

特性

IUPAC Name |

ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCVTTXWYINIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

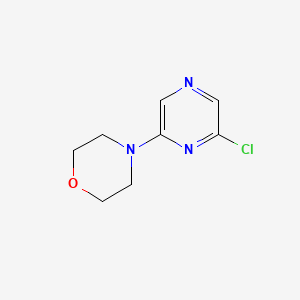

4-(6-Chloropyrazin-2-yl)morpholine

720693-19-6

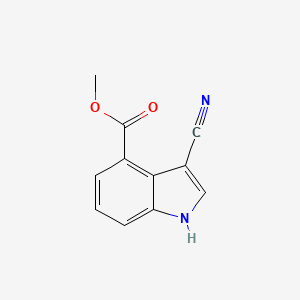

Methyl 3-cyano-1H-indole-4-carboxylate

939793-19-8

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)